5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(5,6-dimethylbenzimidazol-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4S/c1-12-7-17-18(8-13(12)2)26(11-25-17)20-19-16(9-27-21(19)24-10-23-20)14-3-5-15(22)6-4-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACLIADYBHHKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Dimethylbenzimidazole Moiety: The final step involves the coupling of the dimethylbenzimidazole moiety to the thienopyrimidine core. This can be accomplished through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. In particular, compounds similar to 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell survival and proliferation. For instance, some derivatives have shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Antimicrobial Properties
Thieno[2,3-d]pyrimidines have also been studied for their antimicrobial activities. Preliminary studies suggest that certain derivatives exhibit effective inhibition against a range of bacterial strains.
- Case Studies : In one study, related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step synthetic routes that integrate various chemical transformations such as cyclization reactions and substitution reactions. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is complex and depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways. Detailed studies are required to elucidate the exact mechanisms involved in its biological effects.
Comparison with Similar Compounds
Core Modifications
- 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (Compound 8): This analog replaces the benzimidazole group with a benzodioxol-5-yloxy substituent.
- 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Substitution with a piperazine-linked 3-methylphenyl group increases molecular weight (421.0 g/mol) and topological polar surface area (60.5 Ų), suggesting improved solubility and CNS permeability relative to the target compound .
Functional Group Variations
- Anticancer Thiophene Derivatives (Compounds 16, 19b) :
These derivatives, such as 5-(4-chlorophenyl)-3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic acid (19b) , demonstrate superior anticancer activity to doxorubicin. The triazolo-pyrimidine and carboxylic acid groups enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition . - 5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine: The tetrazole-thioether group introduces hydrogen-bonding capability and metabolic stability, contrasting with the benzimidazole’s planar aromaticity .
Physicochemical Properties
| Property | Target Compound | 4-(1,3-Benzodioxol-5-yloxy) Derivative | Piperazine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 383.0 | 421.0 |
| Melting Point (°C) | Not reported | 156–158 | Not reported |
| LogP | ~5.5 (estimated) | ~3.8 (calculated) | 6.2 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
- The piperazine derivative’s higher LogP (6.2) suggests greater lipophilicity, advantageous for blood-brain barrier penetration, while the benzodioxol derivative’s lower LogP may improve aqueous solubility .
Biological Activity
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C19H16ClN3O
- Molecular Weight : 353.8 g/mol
Biological Activity Overview
The biological activity of thieno[2,3-d]pyrimidine derivatives has been extensively studied, revealing a range of pharmacological effects including:
- Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes has been observed.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives can effectively inhibit tumor cell proliferation. For instance:
- A study found that certain synthesized compounds exhibited cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 27.6 μM .
Case Study: Cytotoxicity Against MDA-MB-231
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound I | 27.6 | Induces apoptosis |
| Compound II | 29.3 | p-π conjugation effect |
Antimicrobial Activity
Several studies have reported the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds is primarily linked to their ability to inhibit COX enzymes. For example:
- Compounds have shown IC50 values as low as 0.04 μmol against COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in cell proliferation and inflammation.
- DNA Intercalation : Potential binding to DNA structures leading to disruptions in replication and transcription processes.
- Receptor Modulation : Acting on specific receptors that regulate cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
